molecular formula C19H24N2O4 B4646705 Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No.: B4646705
M. Wt: 344.4 g/mol
InChI Key: NMBBABYLKGRRBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzyl-substituted dioxopyrrolidine intermediate. This intermediate is then reacted with piperidine-4-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-25-19(24)15-8-10-20(11-9-15)16-12-17(22)21(18(16)23)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBBABYLKGRRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
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Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

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